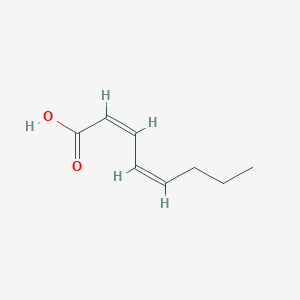
(2Z,4Z)-Octa-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4Z)-Octa-2,4-dienoic acid is an organic compound characterized by the presence of two conjugated double bonds in the Z configuration This compound is a type of diene, which is a molecule containing two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-Octa-2,4-dienoic acid typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the use of organometallic reagents to introduce the double bonds in the desired configuration. For example, the reaction of a suitable alkyne with a halide under catalytic conditions can yield the desired diene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2Z,4Z)-Octa-2,4-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the molecule can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydrogen atoms on the double bonds can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can yield alkanes.
科学的研究の応用
(2Z,4Z)-Octa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme-catalyzed reactions involving dienes.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (2Z,4Z)-Octa-2,4-dienoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with other molecules, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
(2Z,4E)-Hexa-2,4-dienoic acid: Another diene with a different configuration of double bonds.
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid: A similar compound with an additional hydroxyl group.
Uniqueness
(2Z,4Z)-Octa-2,4-dienoic acid is unique due to its specific configuration of double bonds, which imparts distinct chemical properties and reactivity compared to other dienes. This makes it valuable in various chemical syntheses and applications.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(2Z,4Z)-octa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4-,7-6- |
InChIキー |
QZGIOJSVUOCUMC-RZSVFLSASA-N |
異性体SMILES |
CCC/C=C\C=C/C(=O)O |
正規SMILES |
CCCC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


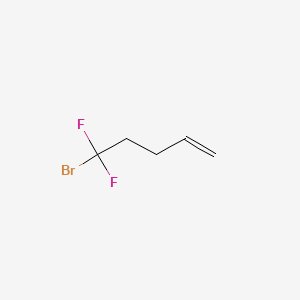
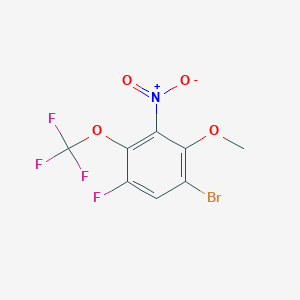
![8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15201227.png)
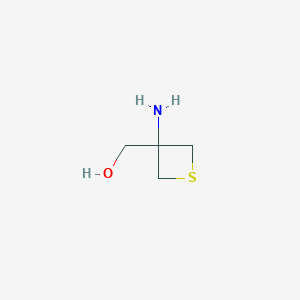
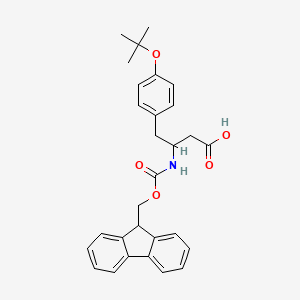
![3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B15201263.png)
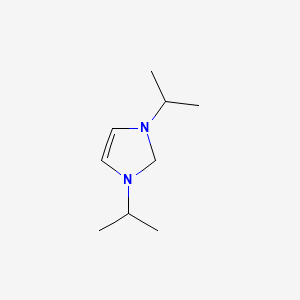
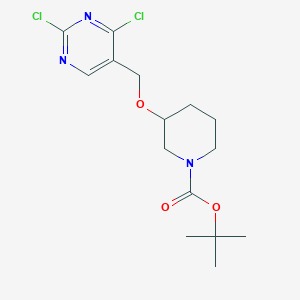
![2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)
![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)
![Pyrrolo[1,2-c]pyrimidin-3-ylmethanol](/img/structure/B15201296.png)
![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
